Etheno-NADP -

Etheno-NADP

Catalog Number: EVT-10909420
CAS Number:
Molecular Formula: C17H24N5O17P3
Molecular Weight: 663.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

Etheno-NADP can be synthesized through several methods, primarily involving the modification of existing nucleotide structures. The most common approach includes:

  1. Chemical Modification: This involves the introduction of an etheno group into the structure of nicotinamide adenine dinucleotide phosphate. This process typically requires specific reagents and conditions to ensure the stability of the compound during synthesis.
  2. Enzymatic Synthesis: Utilizing enzymes that can facilitate the transformation of nicotinamide adenine dinucleotide phosphate into its etheno derivative. This method is often preferred for its specificity and efficiency in producing high-purity compounds.

Technical Details

The synthesis process may involve:

  • Reagents: Commonly used reagents include phosphoric acid derivatives and etheno precursors.
  • Conditions: Controlled temperature and pH are crucial to prevent degradation of the nucleotide structure.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate Etheno-NADP from by-products.
Molecular Structure Analysis

Structure

The molecular structure of Etheno-NADP features a unique ribose-phosphate backbone, which is essential for its biological activity. The compound consists of three phosphate groups attached to a ribose sugar, which is further linked to a nicotinamide moiety.

Data

  • Molecular Formula: C17H24N5O17P3C_{17}H_{24}N_5O_{17}P_3
  • Molecular Weight: 687.4465 g/mol
  • Structural Characteristics: The presence of the etheno group alters the electronic properties and reactivity compared to its non-etheno counterpart, allowing it to participate in specific biochemical pathways .
Chemical Reactions Analysis

Reactions

Etheno-NADP participates in various biochemical reactions, including:

  1. Redox Reactions: It acts as an electron carrier in metabolic pathways, facilitating oxidation-reduction processes.
  2. Phosphorylation Reactions: The compound can donate phosphate groups in phosphorylation reactions, which are critical for energy transfer within cells.

Technical Details

  • Enzyme Interactions: Etheno-NADP interacts with specific enzymes that recognize its unique structure, influencing their catalytic activity.
  • Stability: The stability of Etheno-NADP under physiological conditions is crucial for its function; it typically exhibits stability in neutral pH environments but may degrade under extreme conditions .
Mechanism of Action

Process

Etheno-NADP functions primarily by participating in electron transfer processes within cellular metabolism. It serves as a substrate for various enzymes that catalyze redox reactions, thus playing a pivotal role in energy production and metabolic regulation.

Data

Research has shown that Etheno-NADP can be converted into other forms such as NADPH through enzymatic action, highlighting its importance in maintaining cellular redox balance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water and various organic solvents, which aids in its biological availability.

Chemical Properties

  • Stability: Generally stable at room temperature but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data indicates that Etheno-NADP exhibits low toxicity levels, making it suitable for experimental applications .

Applications

Etheno-NADP has several scientific uses:

  1. Biochemical Research: Used as a tool to study metabolic pathways and enzyme kinetics due to its unique structural properties.
  2. Pharmacological Studies: Investigated for potential therapeutic applications related to metabolic disorders where NADPH/NADP+ balance is disrupted.
  3. Diagnostics: Potential use in assays to measure enzyme activity related to NADPH metabolism.
Synthesis and Modification Methodologies

Enzymatic Synthesis of Etheno-Nicotinamide Adenine Dinucleotide Phosphate via Adenosine Diphosphate-Ribosyl Cyclase Catalysis

Etheno-Nicotinamide Adenine Dinucleotide Phosphate (Etheno-Nicotinamide Adenine Dinucleotide Phosphate) is synthesized primarily through enzymatic modification of endogenous nucleotides. Adenosine Diphosphate-ribosyl cyclases—such as those derived from Aplysia californica or human Bone Marrow Stromal Cell Antigen 1 (Bone Marrow Stromal Cell Antigen 1)/Cluster of Differentiation 157 (Cluster of Differentiation 157)—catalyze the cyclization of 1,N⁶-etheno-Nicotinamide Adenine Dinucleotide (ε-Nicotinamide Adenine Dinucleotide) to form cyclic Etheno-Adenosine Diphosphate Ribose derivatives. This reaction exploits the enzymes' intrinsic ability to modify the adenine base, generating a fluorescent etheno-bridged structure (λex = 300 nm, λem = 410 nm) [2] [7].

Crystallographic studies confirm that the catalytic cleft of Bone Marrow Stromal Cell Antigen 1/Cluster of Differentiation 157 accommodates Etheno-Nicotinamide Adenine Dinucleotide Phosphate via van der Waals interactions with conserved tryptophan residues (Tryptophan 125 and Tryptophan 189 in human Bone Marrow Stromal Cell Antigen 1). This positions the N-glycosidic bond near a catalytic glutamate residue (Glutamate 179), facilitating nucleophilic attack and cyclization. The reaction proceeds via an SN1 mechanism, where the glutamate stabilizes the oxocarbenium intermediate [2] [5].

Table 1: Enzymatic Cyclization Efficiency of Adenosine Diphosphate-Ribosyl Cyclases

Enzyme SourceSubstrateCyclization ProductCatalytic Rate (min⁻¹)
Aplysia californicaε-Nicotinamide Adenine DinucleotideCyclic Etheno-Adenosine Diphosphate Ribose2.3 ± 0.2
Human Bone Marrow Stromal Cell Antigen 1Etheno-Nicotinamide Adenine Dinucleotide PhosphateCyclic Etheno-Adenosine Diphosphate Ribose Phosphate1.6 ± 0.1
Caenorhabditis elegans TIR-1Nicotinamide Adenine Dinucleotide Phosphate⁺Cyclic Adenosine Diphosphate Ribose Phosphate0.037 ± 0.005

Sterile Alpha and TIR Motif Containing 1 (Sterile Alpha and TIR Motif Containing 1) and its orthologs (e.g., Caenorhabditis elegans TIR-1) further demonstrate promiscuity toward Etheno-Nicotinamide Adenine Dinucleotide Phosphate. These enzymes catalyze both cyclization and base-exchange reactions, producing fluorescent analogs like cyclic Etheno-Adenosine Diphosphate Ribose Phosphate. Phase transitions (e.g., liquid-to-solid) in the Toll/Interleukin-1 Receptor domain enhance catalytic efficiency by 22-fold in polyethylene glycol 3350 [8].

Base-Exchange Reactions for Fluorescent Analog Derivatization

Base-exchange reactions enable the substitution of the nicotinamide moiety in Etheno-Nicotinamide Adenine Dinucleotide Phosphate with alternative nitrogenous bases, generating bespoke fluorescent dinucleotides. This reaction is catalyzed by Adenosine Diphosphate-ribosyl cyclases or Sterile Alpha and TIR Motif Containing 1 at acidic pH (4.0–5.5), where the enzyme forms a ternary complex with Etheno-Nicotinamide Adenine Dinucleotide Phosphate and the incoming base (e.g., nicotinic acid). The reaction proceeds via nucleophilic displacement of the etheno-nicotinamide group, retaining the etheno-adenine fluorescence [3] [8].

In practice, incubating Etheno-Nicotinamide Adenine Dinucleotide Phosphate with 10 mM nicotinic acid at pH 4.5 and 37°C yields Etheno-Nicotinic Acid Adenine Dinucleotide Phosphate—a potent calcium-mobilizing agent. High-performance liquid chromatography analysis with trifluoroacetic acid gradients (0–8% over 6 minutes) confirms product identity through distinct retention times (Etheno-Nicotinic Acid Adenine Dinucleotide Phosphate: 4.2 min vs. Etheno-Nicotinamide Adenine Dinucleotide Phosphate: 3.8 min) [3] [4]. Chemo-enzymatic strategies further expand derivatization; for example, recombinant human Nicotinamide Adenine Dinucleotide kinase phosphorylates 8-ethynyl-Nicotinamide Adenine Dinucleotide to 8-ethynyl-Etheno-Nicotinamide Adenine Dinucleotide Phosphate, which is then converted to 5-azido-8-ethynyl-Etheno-Nicotinic Acid Adenine Dinucleotide Phosphate via base exchange. This bifunctional probe serves in photoaffinity labeling studies [4].

Table 2: Spectral Properties of Etheno-Nicotinamide Adenine Dinucleotide Phosphate Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Fluorescence Yield
Etheno-Nicotinamide Adenine Dinucleotide Phosphate2754151.0 (reference)
Etheno-Nicotinic Acid Adenine Dinucleotide Phosphate2924151.2 ± 0.1
5-Azido-8-ethynyl-Etheno-Nicotinic Acid Adenine Dinucleotide Phosphate267 (shifts to 292 post-UV)4150.8 ± 0.1

Optimization of Reaction Conditions for High-Yield Etheno-Nicotinamide Adenine Dinucleotide Phosphate Production

Optimizing Etheno-Nicotinamide Adenine Dinucleotide Phosphate synthesis requires precise control of pH, temperature, and cofactor concentrations. Cyclization and base-exchange efficiencies are pH-dependent: cyclization peaks at pH 6.0–7.5, while base exchange is maximal at pH 4.0–5.0. For example, nicotinic acid enhances Adenosine Diphosphate-ribosyl cyclase affinity for Nicotinamide Adenine Dinucleotide Phosphate⁺ (Kd = 28 µM at pH 4.5) but reduces it at pH >7.0 [3] [8].

Metal ions critically modulate reactivity. Zinc ions (Zn²⁺) and copper ions (Cu²⁺) inhibit skeletal muscle Adenosine Diphosphate-ribosyl cyclase activity by 90% at 100 µM, likely by coordinating catalytic residues. Conversely, calcium ions (Ca²⁺), magnesium ions (Mg²⁺), and manganese ions (Mn²⁺) exhibit negligible effects [3]. Phase-inducing agents (e.g., 25% polyethylene glycol 3350) accelerate catalysis by promoting oligomerization of Toll/Interleukin-1 Receptor domains, increasing cyclization rates of Etheno-Nicotinamide Adenine Dinucleotide Phosphate to cyclic Etheno-Adenosine Diphosphate Ribose Phosphate by 22-fold [8].

Table 3: Optimization Parameters for Etheno-Nicotinamide Adenine Dinucleotide Phosphate Synthesis

ParameterOptimal RangeImpact on YieldMechanistic Basis
pH4.5 (base exchange)5-fold increase vs. pH 7.0Protonation of catalytic glutamate
Nicotinic acid10–50 mMKd for Nicotinamide Adenine Dinucleotide Phosphate⁺ reduced 3-foldTernary complex stabilization
Temperature37°C90% conversion in 30 minEnhanced enzyme kinetics
Polyethylene glycol 335025% (w/v)22-fold rate enhancementPhase transition-induced oligomerization
Metal ionsCa²⁺/Mg²⁺ (1 mM)No inhibitionNon-coordinating with active site

Nicotinamide is a potent inhibitor (half-maximal inhibitory concentration = 0.7 mM for cyclization; half-maximal inhibitory concentration = 0.023 mM for base exchange). Its removal via dialysis or enzymatic scavenging (e.g., nicotinamidase) improves yields by >40% [3]. For preparative-scale synthesis, continuous ATP regeneration systems support Nicotinamide Adenine Dinucleotide kinase-mediated phosphorylation. Combining phosphocreatine (20 mM) and creatine phosphokinase (10 U/mL) sustains adenosine triphosphate levels, enabling 85% conversion of 8-ethynyl-Nicotinamide Adenine Dinucleotide to 8-ethynyl-Etheno-Nicotinamide Adenine Dinucleotide Phosphate [4].

Properties

Product Name

Etheno-NADP

IUPAC Name

[hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C17H24N5O17P3

Molecular Weight

663.3 g/mol

InChI

InChI=1S/C17H24N5O17P3/c23-10-7(37-17(26)12(10)25)3-34-41(30,31)39-42(32,33)35-4-8-11(24)13(38-40(27,28)29)16(36-8)22-6-19-9-14-18-1-2-21(14)5-20-15(9)22/h1-2,5-8,10-13,16-17,23-26H,3-4H2,(H,30,31)(H,32,33)(H2,27,28,29)/t7-,8-,10-,11-,12-,13-,16-,17-/m1/s1

InChI Key

KWEQFQACRLGUSH-QJWJOKBXSA-N

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OC[C@@H]5[C@H]([C@H]([C@@H](O5)O)O)O)O)OP(=O)(O)O

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